molecular formula C13H8O B14254651 2-Propyn-1-one, 1-(2-naphthalenyl)- CAS No. 404839-10-7

2-Propyn-1-one, 1-(2-naphthalenyl)-

Cat. No.: B14254651
CAS No.: 404839-10-7
M. Wt: 180.20 g/mol
InChI Key: ACGYXSPJTGBWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-one, 1-(2-naphthalenyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a propynone group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 1-(2-naphthalenyl)- typically involves the reaction of 2-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Propyn-1-one, 1-(2-naphthalenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 1-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid.

    Reduction: 1-(2-naphthalenyl)-2-propyn-1-ol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Propyn-1-one, 1-(2-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 1-(2-naphthalenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The alkyne group is particularly reactive and can participate in click chemistry reactions, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-(1-naphthalenyl)-
  • 2-Propyn-1-one, 3-(1-naphthalenyl)-1-phenyl-
  • 1-Phenyl-2-propyn-1-one

Uniqueness

2-Propyn-1-one, 1-(2-naphthalenyl)- is unique due to the position of the naphthalene ring, which influences its chemical reactivity and physical properties

Properties

CAS No.

404839-10-7

Molecular Formula

C13H8O

Molecular Weight

180.20 g/mol

IUPAC Name

1-naphthalen-2-ylprop-2-yn-1-one

InChI

InChI=1S/C13H8O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H

InChI Key

ACGYXSPJTGBWSV-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.